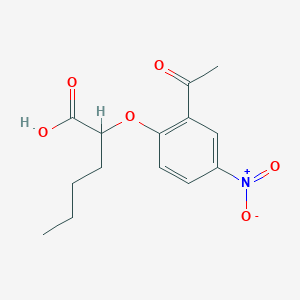![molecular formula C24H16I2O2S2 B8091279 [2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone)](/img/structure/B8091279.png)
[2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone): is a complex organic compound characterized by the presence of multiple thiophene and iodo-substituted benzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone) typically involves multi-step organic reactions. The process begins with the iodination of 2-methylbenzoic acid, followed by the formation of the corresponding acyl chloride. This intermediate is then reacted with thiophene derivatives under Friedel-Crafts acylation conditions to yield the final product. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodo groups.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study the interactions of thiophene and benzoyl groups with biological macromolecules.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of [2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone) involves its interaction with specific molecular targets. The compound’s thiophene and benzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The iodo groups may also play a role in enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
- [5-(5-Iodo-2-methylbenzoyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)methanone
- [5-(5-Iodo-2-methylbenzoyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)ethanone
Uniqueness: The presence of multiple thiophene and iodo-substituted benzoyl groups in [2,2'-Bithiophene]-5,5'-diylbis((5-iodo-2-methylphenyl)methanone) makes it unique compared to other similar compounds
Propiedades
IUPAC Name |
[5-[5-(5-iodo-2-methylbenzoyl)thiophen-2-yl]thiophen-2-yl]-(5-iodo-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16I2O2S2/c1-13-3-5-15(25)11-17(13)23(27)21-9-7-19(29-21)20-8-10-22(30-20)24(28)18-12-16(26)6-4-14(18)2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVUMLLKOAFCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)C2=CC=C(S2)C3=CC=C(S3)C(=O)C4=C(C=CC(=C4)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16I2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8091248.png)
![lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8091254.png)


![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene](/img/structure/B8091283.png)
